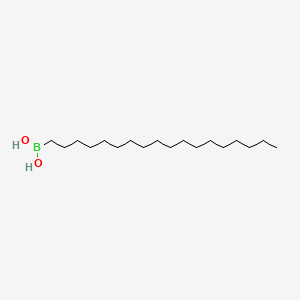

Octadecylboronic acid

Overview

Description

Synthesis Analysis

The synthesis of compounds related to octadecylboronic acid, such as octadecyl acrylate, has been explored through various methods. For instance, the synthesis of octadecyl acrylate by direct esterification from octadecyl alcohol and acrylic acid using p-methyl benzene sulfonic acid as a catalyst demonstrates the conversion rate of the product reaches 98% under optimal conditions, indicating a high efficiency in the synthesis process of similar long-chain alkyl compounds (Song Zhao, 2000).

Molecular Structure Analysis

The molecular structure of this compound and related compounds is crucial for understanding their chemical behavior and applications. While specific studies on this compound's molecular structure are scarce, research on similar compounds provides insight into the structural aspects of long-chain alkyl substances and their interactions at surfaces, which can be instrumental in predicting the behavior of this compound in various chemical environments.

Chemical Reactions and Properties

Chemical reactions involving boronic acids are of great interest due to their versatility. For example, the synthesis and research of octadecyl methyl-acrylate show that under optimal conditions, the conversion of the product reached 90.2%, highlighting the reactivity and potential for chemical modification of compounds within this family (Li Shan-jian, 2009).

Physical Properties Analysis

The physical properties of this compound and related compounds, such as melting points and solubility, play a critical role in their application and functionality. For instance, the study on the syntheses of cis- and trans-7- and 8-octadecenoic acids provides valuable data on the melting points of these compounds, which can be analogous to understanding the physical properties of this compound (S. Fusari, K. W. Greenlee, & J. B. Brown, 1951).

Scientific Research Applications

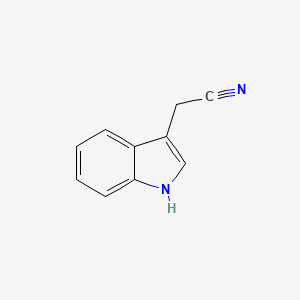

Chlorodifluoromethyl Radical Source : O-octadecyl-S-chlorodifluoromethyl xanthate, derived from chlorodifluoroacetic acid, is used as a source of chlordifluoromethyl radicals. This reagent facilitates the production of gem-difluoroalkenes and -dienes, as well as (2,2-difluoroethyl) indolines, indoles, and naphthols (Salomon & Zard, 2014).

Tribological Properties : An octadecylamine salt of decapentylfluorooctanoic acid, synthesized and characterized through various spectroscopic techniques, exhibits significant anti-wear and friction-reducing properties as a silicone-based lubricating oil additive (Gu et al., 2009).

Capillary Electrochromatography : Octadecylsulfonated silica, a novel silica-based stationary phase, has been developed for use in capillary electrochromatography. It allows faster separations compared to regular octadecyl silica capillary columns (Zhang & Rassi, 1998).

Environmental Pollutant Extraction : Chitosan-coated octadecyl-functionalized magnetite nanoparticles have been synthesized for extracting trace analytes from environmental water samples. These nanoparticles display high extraction efficiency and anti-interference properties (Zhang et al., 2010).

Monolayer Formation on Surfaces : Octadecyl phosphoric acid ester forms well-ordered monolayers on tantalum(V) oxide surfaces, showcasing potential applications in biochemical analysis and sensors (Brovelli et al., 1999).

Mercury Extraction Method : A method involving octadecyl silica cartridge as a sorbent and a specific ligand for extracting and preconcentrating mercury ions in samples demonstrates efficiency and reliability (Soleimani et al., 2011).

Graphite and Graphene Solubility : Covalent derivatization of acidic groups in oxidized graphite with octadecylamine renders graphite soluble in common organic solvents, aiding in the study of solution properties of graphite and graphene (Niyogi et al., 2006).

Safety and Hazards

Mechanism of Action

Target of Action

Octadecylboronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely applied in organic synthesis . The primary target of this compound in this context is the palladium catalyst, to which it donates a carbon group during the transmetalation step of the reaction .

Mode of Action

In the Suzuki-Miyaura coupling reaction, this compound interacts with its target, the palladium catalyst, through a process called transmetalation . This is a nucleophilic process where the carbon group from the boron compound (this compound) is transferred to the palladium catalyst . This interaction results in the formation of a new carbon-carbon bond, which is a key step in the synthesis of complex organic compounds .

Biochemical Pathways

For instance, boric acid has been reported to inhibit biofilm formation and hyphal transformation of Candida albicans , which are critical virulence factors . More research is needed to elucidate the specific biochemical pathways affected by this compound.

Result of Action

The primary result of this compound’s action in the context of Suzuki-Miyaura coupling is the formation of a new carbon-carbon bond . This enables the synthesis of complex organic compounds, which is crucial in various fields, including pharmaceuticals, agrochemicals, and materials science

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in the context of Suzuki-Miyaura coupling, the reaction conditions, such as temperature, solvent, and the presence of other reagents, can significantly impact the efficiency of the reaction . Furthermore, the stability of this compound may be affected by factors such as temperature, humidity, and pH. More research is needed to fully understand how these and other environmental factors influence the action of this compound.

properties

IUPAC Name |

octadecylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H39BO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h20-21H,2-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGDBMZFQJKWYNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCCCCCCCCCCCCCCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196181 | |

| Record name | 1-Stearylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4445-09-4 | |

| Record name | 1-Stearylboronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004445094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Stearylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does octadecylboronic acid contribute to the detection of dopamine in the described bioluminescent device?

A1: The research paper [] describes a system where this compound is incorporated into the lipid bilayer of polydiacetylene liposomes. While the paper doesn't delve into the specific interaction mechanism, boronic acids are known for their ability to reversibly bind with cis-diols. [] It's likely that the boronic acid moiety of this compound interacts with the catechol group (containing cis-diols) of dopamine. This interaction could potentially alter the liposome structure, impacting the encapsulated aequorin's bioluminescence and enabling dopamine detection.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1-oxoethyl]amino]-5-ethoxy-1H-indole-2-carboxylic acid ethyl ester](/img/structure/B1196917.png)

![1-(4-{[(2-Hydroxyethyl)amino]carbonyl}benzyl)-1-methylpiperidinium](/img/structure/B1196921.png)